AZD5305 is classified as a selective inhibitor of PARP1, with significant implications for cancer therapy. It is part of a broader category of drugs known as PARP inhibitors, which are crucial in treating cancers characterized by DNA repair deficiencies. Its development is motivated by the need for more effective treatments that can overcome resistance seen with traditional therapies .
The synthesis of AZD5305 involves several key steps that focus on achieving high selectivity for PARP1 over PARP2. The compound was developed through structure-activity relationship studies that optimized its pharmacological properties. Initial synthetic routes included various chemical reactions to construct the core naphthyridine structure, followed by modifications to enhance selectivity and potency against PARP1.
The synthesis typically employs techniques such as:
The final product has been characterized to ensure its efficacy as a selective inhibitor .
AZD5305 has a molecular formula of and a molecular weight of approximately 406.5 g/mol . The structural features include:
The compound exhibits a 500-fold selectivity for PARP1 over PARP2, which is critical for reducing potential side effects associated with broader inhibition .
AZD5305 functions primarily through the inhibition of PARP1, leading to the trapping of the enzyme at sites of DNA damage. This mechanism results in increased replication stress and subsequent cell death in tumor cells with homologous recombination deficiencies. Key reactions include:
These reactions contribute to its anticancer properties by exploiting the vulnerabilities of cancer cells deficient in DNA repair mechanisms .
The mechanism of action for AZD5305 involves:
Preclinical studies have shown that AZD5305 induces significant replication stress compared to first-generation inhibitors, enhancing its efficacy against resistant cancer types .
AZD5305 exhibits several notable physical and chemical properties:
The favorable pharmacokinetic profile includes minimal hematologic toxicity observed in preclinical models, distinguishing it from earlier generation PARP inhibitors .
AZD5305 is primarily investigated for its potential applications in oncology. Its use is supported by:
The compound's ability to overcome resistance mechanisms associated with traditional therapies positions it as a promising candidate for future cancer treatment paradigms .
Poly(ADP-ribose) polymerase enzymes are critical components of the DNA damage response network, with Poly(ADP-ribose) polymerase 1 serving as the primary sensor and responder to single-strand breaks. Upon DNA damage detection, Poly(ADP-ribose) polymerase 1 catalyzes poly(ADP-ribosyl)ation, a post-translational modification that recruits repair factors like X-ray repair cross-complementing protein 1 to facilitate base excision repair [1] [7]. This process is vital for maintaining genomic integrity, particularly during DNA replication where unresolved single-strand breaks can degenerate into double-strand breaks. Poly(ADP-ribose) polymerase 2 shares partial functional redundancy with Poly(ADP-ribose) polymerase 1 in base excision repair but exhibits distinct biological roles, including stabilization of replication forks through Fbh1-dependent regulation of Rad51 [7]. Crucially, Poly(ADP-ribose) polymerase 1 accounts for approximately 80-95% of cellular poly(ADP-ribose) polymerase activity, while Poly(ADP-ribose) polymerase 2 contributes only 5-20% [4]. This hierarchical importance positions Poly(ADP-ribose) polymerase 1 as the dominant effector in DNA repair pathways.
Table 1: Functional Roles of Poly(ADP-ribose) polymerase 1 and Poly(ADP-ribose) polymerase 2 in DNA Repair
Enzyme | Primary Repair Function | Contribution to Total Cellular PARylation | Key Redundant Functions |
---|---|---|---|
Poly(ADP-ribose) polymerase 1 | Primary sensor of single-strand breaks; Base excision repair initiation | 80-95% | BER/SSBR with Poly(ADP-ribose) polymerase 2 |
Poly(ADP-ribose) polymerase 2 | Replication fork stabilization; Backup BER functions | 5-20% | BER/SSBR with Poly(ADP-ribose) polymerase 1 |
First-generation Poly(ADP-ribose) polymerase inhibitors (e.g., olaparib, niraparib) exhibit dual inhibition of Poly(ADP-ribose) polymerase 1 and Poly(ADP-ribose) polymerase 2, leading to clinically significant limitations. Mechanistically, while Poly(ADP-ribose) polymerase 1 inhibition drives synthetic lethality in homologous recombination repair-deficient tumors, concomitant Poly(ADP-ribose) polymerase 2 inhibition contributes substantially to hematological toxicities. This occurs because Poly(ADP-ribose) polymerase 2 plays an essential role in hematopoietic stem/progenitor cell survival, and its inhibition disrupts erythropoiesis [1] [4] [7]. Clinically, this manifests as anemia (40% incidence), neutropenia (23%), and thrombocytopenia, often necessitating dose reductions or treatment discontinuation [1] [5].
Beyond toxicity, first-generation inhibitors face therapeutic challenges from acquired resistance. Resistance mechanisms frequently involve restoration of homologous recombination functionality through reversion mutations in Breast Cancer Gene 1/Breast Cancer Gene 2 or acquisition of hypomorphic Breast Cancer Gene 1 variants [1] [5]. Additionally, reduced Poly(ADP-ribose) polymerase trapping at DNA damage sites and enhanced drug efflux mechanisms diminish clinical efficacy. Patient-derived xenograft models reveal a preclinical complete response rate of only 37% with olaparib, underscoring the need for more effective therapeutic strategies [1]. The dual inhibition profile also limits combination potential with myelosuppressive chemotherapy due to overlapping hematological toxicities, restricting their application in broader therapeutic contexts [4] [5].
The development of AZD5305 (saruparib) emerged from the fundamental hypothesis that selective Poly(ADP-ribose) polymerase 1 inhibition and trapping would retain robust antitumor efficacy while minimizing hematological toxicity associated with Poly(ADP-ribose) polymerase 2 inhibition. This premise was grounded in two key observations: (1) Synthetic lethality in homologous recombination repair-deficient cells is mediated exclusively through Poly(ADP-ribose) polymerase 1 trapping, not Poly(ADP-ribose) polymerase 2 inhibition [1] [4] [7], and (2) Poly(ADP-ribose) polymerase 2 deficiency in murine models causes hematopoietic defects, implicating it in hematological toxicity [4] [7].
AZD5305 was engineered as a highly potent and selective inhibitor with 500-fold greater affinity for Poly(ADP-ribose) polymerase 1 over Poly(ADP-ribose) polymerase 2 [2] [4]. Biochemically, it achieves half-maximal inhibitory concentration values of 0.002 µM against Poly(ADP-ribose) polymerase 1 versus 1.000 µM against Poly(ADP-ribose) polymerase 2, demonstrating exceptional selectivity [4]. Mechanistically, AZD5305 induces robust Poly(ADP-ribose) polymerase 1-DNA trapping and catalytic inhibition, triggering synthetic lethality specifically in homologous recombination repair-deficient cells while sparing homologous recombination repair-proficient cells [2] [4]. Preclinically, AZD5305 monotherapy (≥0.1 mg/kg daily) produced deeper and more durable tumor regressions than olaparib (100 mg/kg daily) in Breast Cancer Gene 1/2-mutant xenografts [4].
Table 2: Preclinical Efficacy Comparison of AZD5305 vs. First-Generation Poly(ADP-ribose) polymerase Inhibitors
Parameter | AZD5305 | Olaparib | Experimental Context |
---|---|---|---|
Preclinical Complete Response Rate | 75% | 37% | Patient-derived xenograft models (n=13) [1] |
Median Progression-Free Survival | >386 days | 90 days | Patient-derived xenograft models [1] |
Selectivity (PARP1 vs. PARP2) | 500-fold | <10-fold | Biochemical assays [2] [4] |
Replication Stress Induction | Significantly Higher | Lower | γH2AX and RAD51 foci formation [1] |
The enhanced efficacy profile stems from AZD5305's ability to induce greater replication stress and genomic instability than first-generation inhibitors. In patient-derived xenograft models, AZD5305-treated tumors exhibited elevated markers of replication catastrophe, including increased γH2AX foci and reduced Rad51 foci formation [1]. Furthermore, its selectivity enables combination strategies previously limited by hematological toxicity. When combined with carboplatin or the Ataxia Telangiectasia and Rad3 Related inhibitor ceralasertib, AZD5305 elicited profound and durable responses in 3/6 and 5/5 olaparib-resistant patient-derived xenograft models, respectively [1]. These findings validate the therapeutic hypothesis that Poly(ADP-ribose) polymerase 1-selective inhibition achieves superior antitumor activity while expanding the therapeutic window through reduced off-target effects on Poly(ADP-ribose) polymerase 2 [1] [3] [4].
The molecular basis for AZD5305's efficacy relates to its dual mechanism of action: catalytic inhibition prevents poly(ADP-ribose) polymerase 1 auto-PARylation and release from DNA breaks, while allosteric trapping prolongs chromatin retention. Live-cell imaging studies demonstrate that stronger poly(ADP-ribose) polymerase 1 retention directly correlates with delayed downstream repair events and increased cytotoxicity [8]. This unified mechanism—combining catalytic and allosteric effects—explains AZD5305's superior preclinical activity compared to less selective inhibitors [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4